(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid
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Overview
Description
(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a biphenyl structure, and a hex-4-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid typically involves multiple steps, including the formation of the biphenyl structure, introduction of the trifluoromethyl group, and the final coupling with hex-4-ynoic acid. Common synthetic routes may involve:
Formation of Biphenyl Structure: This can be achieved through Suzuki coupling reactions using appropriate boronic acids and halides.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under photoredox conditions.
Coupling with Hex-4-ynoic Acid: The final step involves coupling the intermediate with hex-4-ynoic acid using standard esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the biphenyl structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The biphenyl structure provides rigidity and stability, facilitating binding to target molecules. The hex-4-ynoic acid moiety can participate in covalent interactions with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Shares the trifluoromethyl group and phenyl structure but lacks the biphenyl and hex-4-ynoic acid moieties.
Trifluoromethyl phenyl sulfone: Contains the trifluoromethyl group and phenyl structure but differs in its sulfone functionality.
Uniqueness
(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid is unique due to its combination of a trifluoromethyl group, biphenyl structure, and hex-4-ynoic acid moiety
Properties
Molecular Formula |
C26H21F3O3 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31) |
InChI Key |
ZOPNBMMVVZRSGH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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